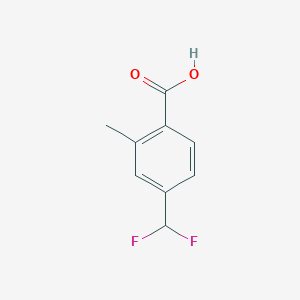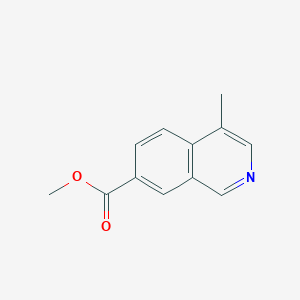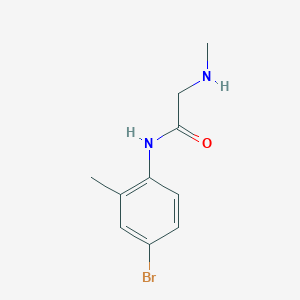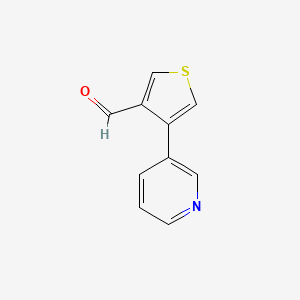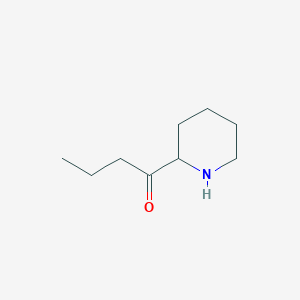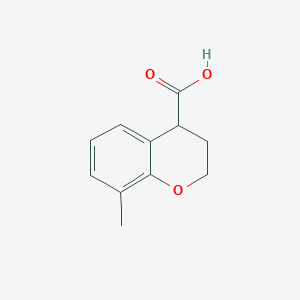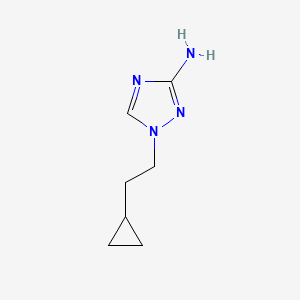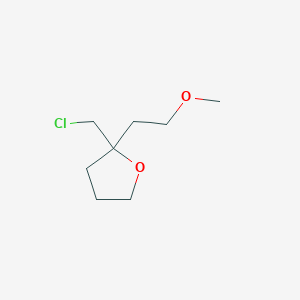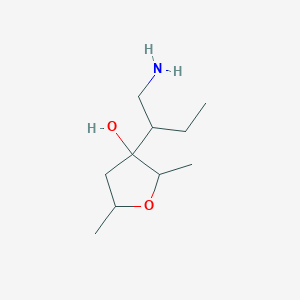
3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is an organic compound with a complex structure that includes an oxolane ring substituted with an aminobutyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethyloxolane with an aminobutyl derivative in the presence of a suitable catalyst. The reaction conditions often include specific temperatures, solvents, and reaction times to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The aminobutyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Aminobutan-2-yl)-2,3-dimethylcyclobutan-1-ol
- 3-(1-Aminobutan-2-yl)oxan-3-ol
- Various α-aminoamidines and pyrimidine derivatives
Uniqueness
3-(1-Aminobutan-2-yl)-2,5-dimethyloxolan-3-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its oxolane ring and aminobutyl group make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C10H21NO2 |
|---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
3-(1-aminobutan-2-yl)-2,5-dimethyloxolan-3-ol |
InChI |
InChI=1S/C10H21NO2/c1-4-9(6-11)10(12)5-7(2)13-8(10)3/h7-9,12H,4-6,11H2,1-3H3 |
InChI Key |
JEFYKOYGULYZBO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN)C1(CC(OC1C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(Aminomethyl)cyclopropyl]-3,3-dimethylcyclopentan-1-ol](/img/structure/B13175126.png)
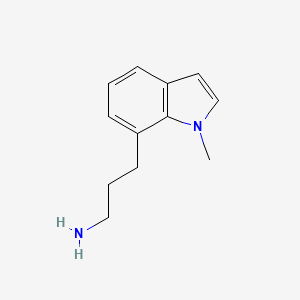
![8-(2-Fluorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13175143.png)
![(1R)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13175145.png)
